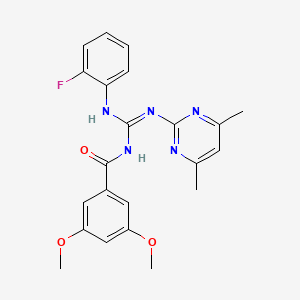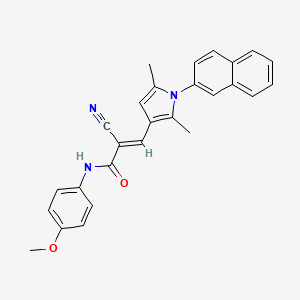
N''-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N'-(2-FLUOROPHENYL)GUANIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-FLUOROPHENYL)GUANIDINE is a complex organic compound that features a combination of benzoic acid, pyrimidine, and guanidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-FLUOROPHENYL)GUANIDINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzoic acid derivative: Starting with 3,5-dimethoxybenzoic acid, it can be converted to its acyl chloride using reagents like thionyl chloride (SOCl₂).
Coupling with pyrimidine derivative: The acyl chloride can then be reacted with 4,6-dimethyl-2-pyrimidinylamine under basic conditions to form the corresponding amide.
Introduction of the guanidine group: The final step involves the reaction of the amide with 2-fluorophenylguanidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-FLUOROPHENYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-FLUOROPHENYL)GUANIDINE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-CHLOROPHENYL)GUANIDINE: Similar structure but with a chlorine atom instead of fluorine.
N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-FLUOROPHENYL)GUANIDINE may impart unique properties such as increased lipophilicity, altered electronic effects, and enhanced binding affinity to certain molecular targets compared to its analogs.
Properties
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-fluorophenyl)carbamimidoyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-13-9-14(2)25-21(24-13)28-22(26-19-8-6-5-7-18(19)23)27-20(29)15-10-16(30-3)12-17(11-15)31-4/h5-12H,1-4H3,(H2,24,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJCERMIWMQKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2F)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2F)\NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanimidoyl}phenol](/img/structure/B6018227.png)
![1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide](/img/structure/B6018235.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)acrylamide](/img/structure/B6018254.png)
![1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B6018255.png)
![2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B6018261.png)

![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6018275.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B6018277.png)
![1-(4-bromophenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6018280.png)
![4-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B6018286.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(ethylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6018289.png)
![2-Morpholin-2-yl-1-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B6018300.png)
![2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B6018308.png)
![3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6018312.png)
